molecular formula C22H36O2 B049504 3-Methyl-15-phenylpentadecanoic acid CAS No. 116754-80-4

3-Methyl-15-phenylpentadecanoic acid

Cat. No. B049504
M. Wt: 332.5 g/mol
InChI Key: GETJXADZUDOMNR-UHFFFAOYSA-N
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Description

3-Methyl-15-phenylpentadecanoic acid is a synthetic fatty acid analog that has been studied for its potential in medical imaging, specifically in assessing myocardial fatty acid metabolism using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging technologies. Its structure is designed to mimic natural fatty acids with modifications to introduce radioisotopes for imaging purposes.

Synthesis Analysis

The synthesis of 3-Methyl-15-phenylpentadecanoic acid and its derivatives involves multiple steps, including the use of tosylate esters and specific precursors for radioisotope labeling. For example, [¹⁸F]7, a derivative, was synthesized for PET imaging, demonstrating a synthesis process that starts with methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate and involves a two-step reaction to incorporate the radioisotope [¹⁸F] for high radiolabeling yield and specific activity (Tu et al., 2010). Another example includes the labeling with carbon-14, starting from Na14CN for radiopharmaceutical applications (Humbert et al., 1988).

Molecular Structure Analysis

The molecular structure of 3-Methyl-15-phenylpentadecanoic acid is designed to closely resemble natural fatty acids to facilitate its uptake and metabolism within the myocardium. Its structural modifications, such as the introduction of a phenyl group and the specific placement of a methyl group, are critical for its function as an imaging agent, affecting its biodistribution and interaction with myocardial cells.

Chemical Reactions and Properties

This compound is involved in various chemical reactions, particularly in the introduction of radioisotopes like [¹²³I] for imaging purposes. The processes often involve regiospecific synthesis techniques, such as the use of tin in an acetic acid medium for iodination, yielding high radiochemical purity and specific activity (Verbruggen, 1988). The presence of specific functional groups significantly influences its metabolic processing within the body, affecting its utility as a tracer for imaging myocardial fatty acid metabolism.

Scientific Research Applications

  • Synthesis and Radioactive Labeling : A study by Humbert et al. (1988) demonstrated the successful synthesis of 3-methyl-15-phenyl-[carboxyl-14C]-pentadecanoic acid using carbon-14, highlighting its potential in producing radioactive compounds with high specific radioactivity (Humbert et al., 1988).

  • Myocardial Imaging : Research has shown that radioiodinated methyl-branched fatty acids, which include derivatives of 3-methyl-15-phenylpentadecanoic acid, exhibit significant heart uptake and prolonged retention, suggesting their utility in myocardial imaging. This is due to the inhibition of fatty acid metabolism by the presence of the methyl group, as indicated by Goodman et al. (1984) (Goodman et al., 1984).

  • PET Tracer for Myocardial Fatty Acid Metabolism : A study by Tu et al. (2010) evaluated 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid as a PET tracer, finding high uptake in the heart and excellent imaging potential, particularly for assessing abnormal myocardial fatty acid metabolism (Tu et al., 2010).

  • Clinical Applications in Cardiology : Several studies have focused on the use of iodine-123-labelled fatty acids, such as 3-methyl-15-phenylpentadecanoic acid derivatives, for myocardial single-photon emission tomography. This imaging modality is promising for evaluating metabolism and managing patient treatment in cardiology, as discussed by Knapp and Kropp (1995) (Knapp & Kropp, 1995).

  • Evaluation in Cardiac Diseases : Research has shown the effectiveness of BMIPP, a derivative of 3-methyl-15-phenylpentadecanoic acid, in identifying previous ischemic areas in patients with acute chest pain and in predicting cardiac events in congestive heart failure patients (Kawai et al., 2001; Nakae et al., 2006) (Kawai et al., 2001); (Nakae et al., 2006).

Safety And Hazards

When handling 3-Methyl-15-phenylpentadecanoic acid, it is advised to wear suitable protective equipment and prevent the generation of vapor or mist. After handling, hands and face should be washed thoroughly. Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

3-methyl-15-phenylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-20(19-22(23)24)15-11-8-6-4-2-3-5-7-9-12-16-21-17-13-10-14-18-21/h10,13-14,17-18,20H,2-9,11-12,15-16,19H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETJXADZUDOMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922146
Record name 3-Methyl-15-phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-15-phenylpentadecanoic acid

CAS RN

116754-80-4
Record name 15-Phenyl-beta-methylpentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116754804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-15-phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HJ Machulla, EJ Knust, M Kartje, K Vyska… - … isotopes in clinic and …, 1986 - inis.iaea.org
… different chemical structures four 123 I-labelled compounds, ie the ortho and para 123 I-isomers of 15-phenyl-pentadecanoic acid (IPPA) and 3-methyl-15-phenylpentadecanoic acid, …
Number of citations: 0 inis.iaea.org
FF Knapp Jr, MM Goodman, HJ Machulla, EJ Knust… - 1986 - inis.iaea.org
… acids with different chemical structures four * Ilabelled compounds ie the ortho and para **^Iisoraers of 15-phenylpentadecanoic acid (IPPA) and 3methyl-15-phenylpentadecanoic acid …
Number of citations: 3 inis.iaea.org

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